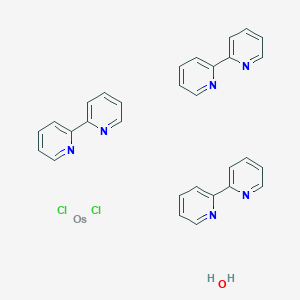
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is a coordination compound that features osmium as the central metal atom coordinated with two chloride ions and 2-pyridin-2-ylpyridine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloroosmium;2-pyridin-2-ylpyridine;hydrate typically involves the reaction of osmium tetroxide with 2-pyridin-2-ylpyridine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
[ \text{OsO}4 + 2 \text{C}{10}\text{H}_8\text{N}_2 + 2 \text{HCl} \rightarrow \text{OsCl}2(\text{C}{10}\text{H}_8\text{N}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and as a precursor for other osmium-containing compounds.
Wirkmechanismus
The mechanism by which dichloroosmium;2-pyridin-2-ylpyridine;hydrate exerts its effects involves coordination with biological molecules such as DNA and proteins. The compound can form stable complexes with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris-(2,2’-bipyridine)osmium(II) chloride hydrate
- Cis-bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate
Uniqueness
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is unique due to its specific coordination environment and the presence of 2-pyridin-2-ylpyridine ligands
Eigenschaften
CAS-Nummer |
222958-27-2 |
|---|---|
Molekularformel |
C30H26Cl2N6OOs |
Molekulargewicht |
747.7 g/mol |
IUPAC-Name |
dichloroosmium;2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
NZRCLATYFMIXFH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


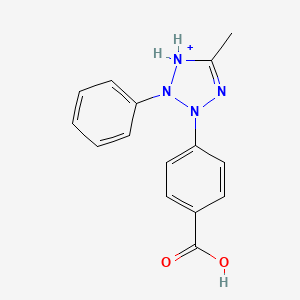
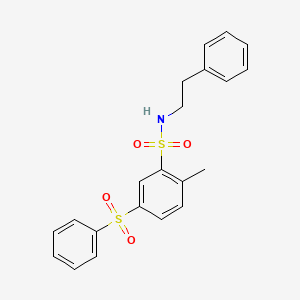
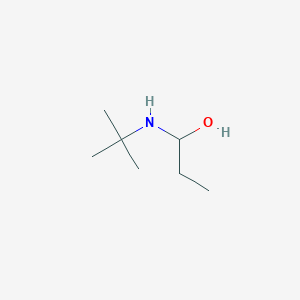
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
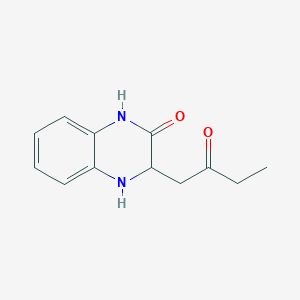
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
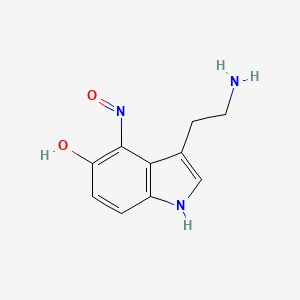
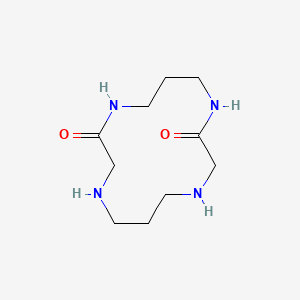
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
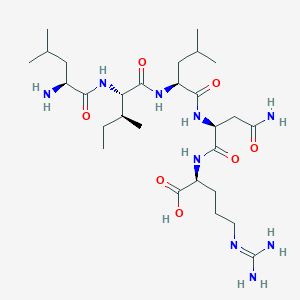
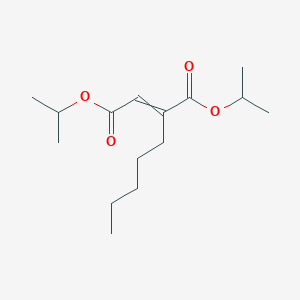
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
